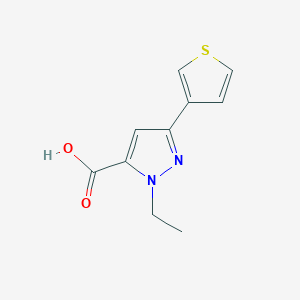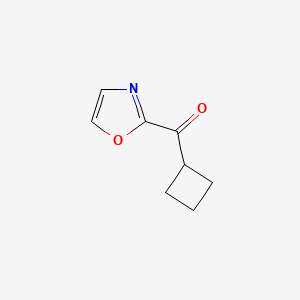
2-Cyclobutanoyloxazole
Overview
Description
2-Cyclobutanoyloxazole (2-CBO) is an organic compound and a derivative of oxazole. It is an important intermediate in the synthesis of various heterocyclic compounds and is commonly used in the pharmaceutical and agrochemical industries. 2-CBO is also used in the synthesis of a variety of other organic compounds, such as cyclic ethers, cyclic amines, and cyclic phosphates. 2-CBO is an important reagent in the synthesis of heterocyclic compounds due to its high reactivity and low toxicity.
Scientific Research Applications
Antibacterial Applications
2-Cyclobutanoyloxazole has shown promise in the field of antibacterial research. Its structure allows for the development of nanomaterials that can combat antibiotic-resistant bacteria. These nanomaterials work through various mechanisms, including physical damage to bacterial membranes, controlled release of drug ions, and oxidative stress induction .
Synthesis of Natural Products
The cyclobutane ring found in 2-Cyclobutanoyloxazole is a common motif in natural products, which are known for their diverse pharmaceutical activities. The [2+2] cycloaddition reaction is a primary method for synthesizing such structures, which are important in the development of new drugs with antibacterial, antiviral, and immunosuppressant properties .
Drug Design and Modification
Cyclobutane structures, like those derived from 2-Cyclobutanoyloxazole, serve as crucial building blocks in medicinal chemistry. They are used to modulate and design drug structures to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, modifications in the cyclobutane ring have led to increased selectivity in JAK1 receptor targeting drugs .
Antimicrobial Resistance Research
The cyclobutane core of 2-Cyclobutanoyloxazole can be utilized to develop novel strategies to address the growing concern of antimicrobial resistance. By exploring different modifications of this compound, researchers can create new molecules that may prevent the formation of biofilms and combat “superbugs” that are resistant to conventional antibiotics .
Nanotechnology
In nanotechnology, 2-Cyclobutanoyloxazole derivatives can be used to create two-dimensional nanomaterials with advanced antimicrobial properties. These materials can be engineered to target drug-resistant bacteria effectively, offering a new avenue for the treatment of infectious diseases .
Chemical Synthesis Methodologies
The compound plays a role in advancing chemical synthesis methodologies. The [2+2] cycloaddition reactions involving 2-Cyclobutanoyloxazole are classified by mechanism and have been successfully applied in the total synthesis of cyclobutane-containing natural products. This has implications for the synthesis of complex molecules in pharmaceutical research .
Safety and Hazards
properties
IUPAC Name |
cyclobutyl(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKHOVJWRUTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642045 | |
| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutanoyloxazole | |
CAS RN |
898758-84-4 | |
| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
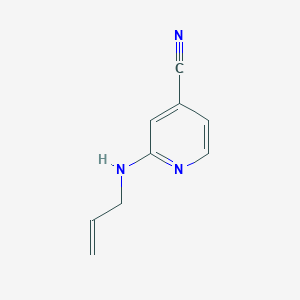
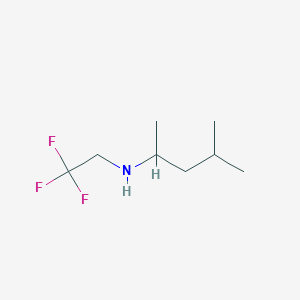
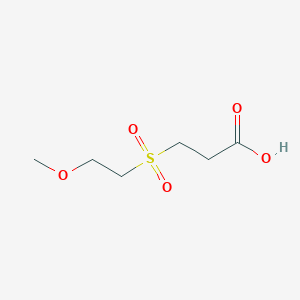
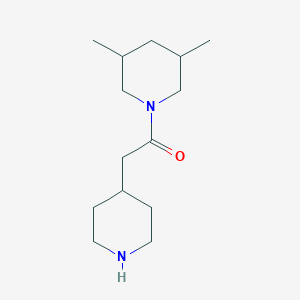
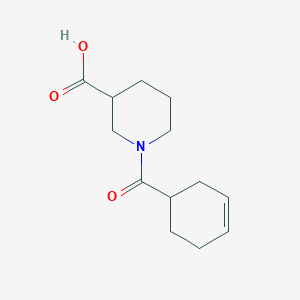
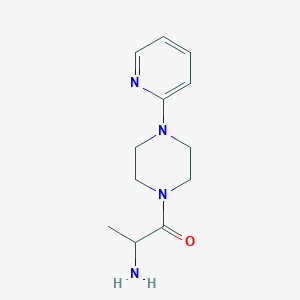
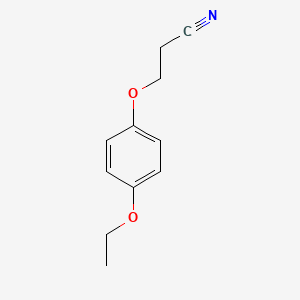
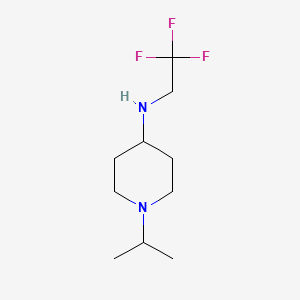

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)
